7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride
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Overview
Description
7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride: is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride typically involves a multi-step process. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe in bioimaging applications.
Medicine: Investigated for its anticancer properties and potential as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one .
Uniqueness
7-(Azetidin-3-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride stands out due to its unique azetidinyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H12Cl2N4 |
---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
7-(azetidin-3-yl)pyrazolo[1,5-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c1-3-11-9-2-4-12-13(9)8(1)7-5-10-6-7;;/h1-4,7,10H,5-6H2;2*1H |
InChI Key |
ZGMCUBLHYQNLAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=NC3=CC=NN23.Cl.Cl |
Origin of Product |
United States |
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